molecular formula C17H20O4S2 B154121 Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis- CAS No. 93589-69-6

Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-

Cat. No.: B154121
CAS No.: 93589-69-6
M. Wt: 352.5 g/mol
InChI Key: QBZPUSKHVURBGP-UHFFFAOYSA-N
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Description

Phenol, 4,4’-[methylenebis(oxy-2,1-ethanediylthio)]bis- is a chemical compound with the molecular formula C17H20O4S2 and a molecular weight of 352.460. It is known for its applications in various scientific fields, including chemistry, biology, and industry .

Preparation Methods

The synthesis of Phenol, 4,4’-[methylenebis(oxy-2,1-ethanediylthio)]bis- involves the reaction of phenol with formaldehyde and thiodiglycol under specific conditions. The reaction typically requires an acidic or basic catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Phenol, 4,4’-[methylenebis(oxy-2,1-ethanediylthio)]bis- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nitric acid or halogens for substitution. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Phenol, 4,4’-[methylenebis(oxy-2,1-ethanediylthio)]bis- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Phenol, 4,4’-[methylenebis(oxy-2,1-ethanediylthio)]bis- involves its interaction with specific molecular targets and pathways. The phenolic groups can form hydrogen bonds with biological molecules, while the thioether linkages can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Phenol, 4,4’-[methylenebis(oxy-2,1-ethanediylthio)]bis- can be compared with similar compounds such as:

The uniqueness of Phenol, 4,4’-[methylenebis(oxy-2,1-ethanediylthio)]bis- lies in its combination of phenolic and thioether functionalities, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-[2-[2-(4-hydroxyphenyl)sulfanylethoxymethoxy]ethylsulfanyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4S2/c18-14-1-5-16(6-2-14)22-11-9-20-13-21-10-12-23-17-7-3-15(19)4-8-17/h1-8,18-19H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZPUSKHVURBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)SCCOCOCCSC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7072961
Record name Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7072961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93589-69-6
Record name 4,4′-[Methylenebis(oxy-2,1-ethanediylthio)]bis[phenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93589-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,4'-(methylenebis(oxy-2,1-ethanediylthio))bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093589696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7072961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-4'-methylenebis(oxyethylenethio)diphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.898
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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